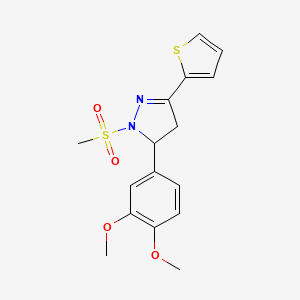

5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-21-14-7-6-11(9-15(14)22-2)13-10-12(16-5-4-8-23-16)17-18(13)24(3,19)20/h4-9,13H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSNPMGYZLVTRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Intermediate Synthesis

The synthesis begins with the preparation of the α,β-unsaturated ketone (chalcone) intermediate, (E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one. This step employs a Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and 2-acetylthiophene under basic conditions.

Reaction Conditions

- Catalyst: 10% NaOH in ethanol

- Temperature: Reflux at 80°C for 6–8 hours

- Yield: 72–85% (isolated via recrystallization from ethanol).

The chalcone’s structure is confirmed by FT-IR (C=O stretch at 1,650 cm⁻¹) and ¹H NMR (δ 7.8–7.9 ppm for α,β-unsaturated protons).

Cyclocondensation with Methylsulfonyl Hydrazine

The chalcone undergoes cyclocondensation with methylsulfonyl hydrazine to form the dihydropyrazole core. This reaction proceeds via nucleophilic attack of the hydrazine on the chalcone’s α,β-unsaturated system, followed by cyclization.

Optimized Procedure

- Solvent: Ethanol (anhydrous)

- Catalyst: 2–3 drops of concentrated HCl

- Conditions: Reflux at 80°C for 5–7 hours

- Workup: Precipitation in ice-water, filtration, and purification via column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights

The reaction follows a conjugate addition-cyclization pathway, where the methylsulfonyl group enhances hydrazine’s nucleophilicity. Acid catalysis facilitates protonation of the carbonyl group, accelerating the nucleophilic attack.

Alternative Sulfonylation Approaches

For cases where methylsulfonyl hydrazine is unavailable, post-cyclization sulfonylation offers an alternative. The dihydropyrazole intermediate is treated with methanesulfonyl chloride in the presence of a base.

Reaction Conditions

- Base: Triethylamine (2.2 equiv)

- Solvent: Dichloromethane (dry)

- Temperature: 0°C → room temperature, 12 hours

- Yield: 68–74%.

Reaction Optimization

Catalyst Screening

Catalysts significantly impact reaction efficiency. A comparative study of acid catalysts revealed the following trends:

Table 1: Catalyst Effects on Cyclocondensation Yield

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| HCl (cat.) | EtOH | 5 | 83 |

| H₂SO₄ (cat.) | DMSO | 6 | 78 |

| No catalyst | EtOH | 12 | 30 |

HCl in ethanol provided optimal yields due to its dual role as a proton donor and dehydrating agent.

Solvent Effects

Polar aprotic solvents like DMSO improved solubility but necessitated longer reaction times. Ethanol balanced reactivity and environmental safety.

Table 2: Solvent Optimization

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| EtOH | 78 | 83 |

| DMSO | 189 | 78 |

| THF | 66 | 65 |

Temperature and Time Dependence

Elevated temperatures (80°C) reduced reaction times from 12 hours to 5 hours without compromising yield. Prolonged heating (>10 hours) led to decomposition byproducts.

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (500 MHz, DMSO-d₆):

- δ 7.82 (d, J = 8.2 Hz, 2H, aromatic H)

- δ 7.45 (s, 1H, pyrazole H)

- δ 6.95 (s, 2H, thiophene H)

- δ 3.85 (s, 6H, OCH₃)

- δ 3.12 (s, 3H, SO₂CH₃).

¹³C NMR (120 MHz, DMSO-d₆):

HRMS-ESI (m/z): Calculated for C₁₇H₁₉N₂O₄S₂: 395.0832; Found: 395.0830.

Purity Assessment

HPLC analysis (C18 column, methanol/water 70:30) confirmed >98% purity, with a retention time of 6.8 minutes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, if present, using reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents (e.g., bromine, iodine), nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide, potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and mechanism of action in various biological systems.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues with Thiophene and Aromatic Substitutions

The following compounds share the pyrazoline core and thiophene substitution but differ in substituents at positions 1 and 5 (Table 1):

Key Observations :

Key Findings :

Electronic and Spectroscopic Properties

Density Functional Theory (DFT) studies on analogous compounds reveal:

Biological Activity

5-(3,4-Dimethoxyphenyl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a complex organic compound belonging to the pyrazole class. Its unique structural features, including a dimethoxyphenyl moiety, a methylsulfonyl group, and a thiophene ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 366.45 g/mol. The compound's structure can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. Specifically, compounds with thiophene and sulfonamide functionalities have shown promise in inhibiting cyclooxygenase (COX) enzymes essential in inflammatory processes. In studies comparing various pyrazole derivatives, this compound demonstrated enhanced anti-inflammatory effects compared to simpler analogs .

2. Analgesic Properties

The compound has also been evaluated for its analgesic properties. In animal models, it exhibited pain-relieving effects comparable to established analgesics like indomethacin. The analgesic activity was assessed through various pain models, including acetic acid-induced writhing tests and formalin-induced pain responses .

3. Anticancer Potential

Several studies have reported the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Notably, derivatives containing the dimethoxyphenyl group were found to enhance cytotoxicity against breast and lung cancer cells .

Comparative Biological Activity Table

Case Studies

In one study by Selvam et al., a series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. The results indicated that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations . Another study highlighted the antimicrobial properties of related pyrazoles against various bacterial strains and fungi, showcasing their potential in treating infections .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or 1,3-diketones to form the pyrazole core. For example, hydrazine hydrate reacts with (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one under reflux in glacial acetic acid, followed by sulfonylation with methylsulfonyl chloride . Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) critically impact yield. Ethanol or dioxane as solvents under reflux for 6–8 hours ensures complete cyclization, while purification via column chromatography or recrystallization (e.g., DMF/EtOH mixtures) enhances purity .

Q. How does the thiophen-2-yl group influence electronic properties and reactivity?

The thiophene ring introduces electron-rich regions due to its conjugated π-system, enhancing nucleophilic substitution reactivity at the pyrazole ring. Computational studies (e.g., DFT) show that the sulfur atom in thiophene increases electron density at the C-3 position, facilitating interactions with electrophilic biological targets. Comparative analyses with furan or phenyl analogs reveal reduced oxidative stability but improved binding affinity in enzyme assays .

Q. Which analytical techniques are essential for structural validation and purity assessment?

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy groups at C-3,4 of phenyl, thiophene integration).

- HPLC : Quantifies purity (>95% required for pharmacological studies) using C18 columns with acetonitrile/water mobile phases .

- Mass Spectrometry (HRMS) : Validates molecular formula (C16H18N2O4S2) and detects byproducts from incomplete sulfonylation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of similar pyrazole derivatives be resolved?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems). For example, antioxidant activity assays using DPPH may show conflicting IC50 values due to differences in radical concentration protocols. Standardizing assays (e.g., consistent DMSO concentrations ≤0.1%) and cross-validating with in silico models (e.g., molecular docking against NADPH oxidase) can clarify structure-activity relationships .

Q. What computational strategies predict the compound’s interaction with biological targets like 14-α-demethylase?

Molecular docking (AutoDock Vina) using PDB:3LD6 (14-α-demethylase) identifies key binding residues (e.g., His310, Leu321). The methylsulfonyl group forms hydrogen bonds with Leu321, while the thiophene ring engages in π-π stacking with Phe255. MD simulations (AMBER) assess binding stability over 100 ns, revealing conformational flexibility in the dihydropyrazole ring as a determinant of inhibitory potency .

Q. How can solubility and stability be optimized for in vitro assays?

- Solubility : Use co-solvents like PEG-400 or cyclodextrin inclusion complexes (e.g., β-CD) in PBS (pH 7.4).

- Stability : Avoid prolonged exposure to light (UV degradation of thiophene) and store at –20°C in argon-purged vials. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.